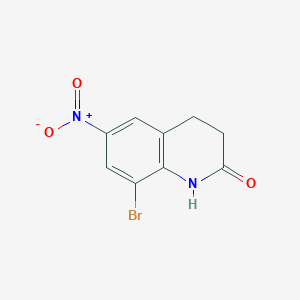

8-Bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one

Description

8-Bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one (CAS 1185410-34-7) is a brominated and nitro-substituted quinolinone derivative with the molecular formula C₉H₅BrN₂O₃ and a molecular weight of 269.054 g/mol . The compound features a bicyclic structure with a ketone group at position 2, a bromine atom at position 8, and a nitro group at position 4. These substituents confer unique electronic and steric properties, making it a candidate for pharmacological and synthetic studies.

Properties

Molecular Formula |

C9H7BrN2O3 |

|---|---|

Molecular Weight |

271.07 g/mol |

IUPAC Name |

8-bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C9H7BrN2O3/c10-7-4-6(12(14)15)3-5-1-2-8(13)11-9(5)7/h3-4H,1-2H2,(H,11,13) |

InChI Key |

YRFGSRMUUZXOPU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one typically involves the bromination and nitration of a quinolinone precursor. One common method includes the bromination of 3,4-dihydro-1H-quinolin-2-one followed by nitration under controlled conditions . The reaction conditions often involve the use of bromine and nitric acid as reagents, with the reaction being carried out in an organic solvent such as acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolin-2,4-dione derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Quinolin-2,4-dione derivatives.

Reduction: 8-Bromo-6-amino-3,4-dihydro-1H-quinolin-2-one.

Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C9H8BrN2O3

Molecular Weight: 226.07 g/mol

Structure: The presence of bromine and nitro substituents on the quinolinone framework enhances its reactivity and biological activity.

Chemistry

8-Bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex heterocyclic compounds, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

| Compound | Use |

|---|---|

| 6-Chloro-3,4-dihydro-1H-quinolin-2-one | Antimicrobial agent |

| 6-Fluoro-3,4-dihydro-1H-quinolin-2-one | Anticancer research |

| 6-Iodo-3,4-dihydro-1H-quinolin-2-one | Drug development |

Biology

In biological research, this compound has been investigated for its potential antimicrobial and anticancer properties. Studies have shown that it can inhibit various enzymes involved in metabolic pathways, thereby affecting cellular processes.

Biological Activities:

- Antitumor Activity: In vitro studies have demonstrated its effectiveness against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM. The compound induces apoptosis by enhancing caspase activity .

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 2.43 |

| HepG2 | 14.65 |

Medicine

The therapeutic potential of 8-Bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one is being explored in drug development. Its ability to inhibit specific enzymes suggests applications in treating diseases where enzyme modulation is beneficial.

Potential Therapeutic Applications:

- Bromodomain Inhibition: Compounds similar to this quinolinone are being studied for their ability to inhibit bromodomains, which are implicated in various cancers and inflammatory diseases .

Case Study:

In a study focused on nitric oxide synthase inhibitors, derivatives of quinolinones were synthesized and evaluated for their potency against neuropathic pain models in rats . This highlights the compound's potential utility in pain management therapies.

Mechanism of Action

The mechanism of action of 8-Bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The bromine atom may also contribute to the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 8-Bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one | 1185410-34-7 | C₉H₅BrN₂O₃ | 269.054 | 8-Br, 6-NO₂ |

| 6-Bromo-3,4-dihydro-1H-quinolin-2-one | 3279-90-1 | C₉H₈BrNO | 226.07 | 6-Br |

| 6,8-Dibromo-3,4-dihydroquinolin-2(1H)-one | 3555-41-7 | C₉H₇Br₂NO | 304.97 | 6-Br, 8-Br |

| 8-Bromo-6-fluoro-5-methylquinolin-2(1H)-one | 1420792-11-5 | C₁₀H₇BrFNO | 272.08 | 8-Br, 6-F, 5-CH₃ |

Biological Activity

8-Bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

8-Bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one has a complex molecular structure that influences its biological activity. The presence of bromine and nitro groups contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H8BrN3O2 |

| Molecular Weight | 284.09 g/mol |

| IUPAC Name | 8-bromo-6-nitro-3,4-dihydroquinolin-2-one |

| SMILES | C1CC(C(=O)N2C=CC(=C(C2=N1)Br)C(=O)O)N=C(N)C(=O)O |

Antimicrobial Activity

Recent studies have demonstrated that 8-Bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, showing inhibition zones comparable to standard antibiotics .

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

Anticancer Activity

The compound has also been evaluated for its anticancer effects. In vitro studies indicate that it inhibits the proliferation of various cancer cell lines, including HeLa cells, with IC50 values suggesting significant potency .

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| A549 | 15.0 |

| MCF-7 | 18.0 |

The biological activity of 8-Bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one is attributed to its ability to interact with specific molecular targets within cells. The nitro group is believed to play a crucial role in the compound's mechanism by facilitating electron transfer processes that can lead to the generation of reactive oxygen species (ROS), which are implicated in inducing apoptosis in cancer cells .

Case Studies

- Antimicrobial Study : A study conducted by Rbaa et al. highlighted the synthesis and testing of various quinoline derivatives, including 8-Bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one, revealing its effectiveness against resistant bacterial strains .

- Anticancer Evaluation : Research published in the Journal of Medicinal Chemistry reported on the anticancer properties of quinoline derivatives, with 8-Bromo-6-nitro derivatives showing promising results against multiple cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.